8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, a cyclopentyloxy group, a carbonyl group, a cyclopropylidene group, and an 8-azabicyclo[3.2.1]octane structure .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the 8-azabicyclo[3.2.1]octane structure could potentially be synthesized through an enantioselective construction process .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 8-azabicyclo[3.2.1]octane structure, for example, is a type of bicyclic compound that consists of two fused rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group could participate in nucleophilic addition reactions .Scientific Research Applications
Efficient Synthesis and Structural Analysis
Synthesis Approaches : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid showcases a methodology that might be adapted for the synthesis of analogues like the compound . This process involves amide activation, reduction, and cyclization steps, highlighting a potential route for creating structurally similar compounds with varied substituents for research purposes (Singh et al., 2007).
Structural and Conformational Insights : Studies on 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives have provided detailed insights into their conformational behavior. These compounds display preferred chair-envelope conformations, which are crucial for understanding the stereochemical preferences and potential biological interactions of closely related azabicyclo[3.2.1]octane derivatives (Diez et al., 1991).
Application in Synthesis of Biologically Active Molecules
Ring-Closing Metathesis for Synthesis : The desymmetrization approach via ring-closing metathesis to create 6,8-dioxabicyclo[3.2.1]octanes demonstrates a novel strategy for synthesizing structures with the azabicyclo[3.2.1]octane skeleton. This methodology could potentially be applied to synthesize derivatives of the compound in focus for evaluating their biological activity (Burke et al., 1999).
Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of 8-oxabicyclooctanes using intermolecular [5+2] pyrylium cycloadditions offers insights into creating enantioselective derivatives of azabicyclo[3.2.1]octane compounds. Such asymmetric syntheses are crucial for generating compounds with specific stereochemistry, which can significantly impact their biological activities (Witten & Jacobsen, 2014).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Bicyclopyrone, is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolic pathway of tyrosine, a type of amino acid. By inhibiting HPPD, Bicyclopyrone disrupts the normal metabolic processes in plants .
Mode of Action
Bicyclopyrone acts by inhibiting the activity of HPPD, which leads to the destruction of chlorophyll in plants . This mode of action is shared with several other herbicide active ingredients . The inhibition of HPPD prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a precursor to plastoquinone and tocopherols, which are vital for the photosynthesis process and the plant’s growth .
Biochemical Pathways
The affected biochemical pathway is the tyrosine degradation pathway. By inhibiting HPPD, Bicyclopyrone disrupts the conversion of tyrosine to fumarate and acetoacetate, which are then used in the Krebs cycle for energy production . This disruption leads to a deficiency in the downstream products, causing a halt in the plant’s growth and eventually leading to the plant’s death .
Pharmacokinetics
Bicyclopyrone is rapidly absorbed, with times to reach maximum concentrations in blood and plasma (Tmax) being 1–2 hours at low and high doses . Independent of dose and route of administration, the compound’s radioactivity declines rapidly in a biphasic pattern . The majority of administered radioactivity is excreted in the urine within 24 hours (>80%), and excretion is nearly complete by 7 days after a single dose (98–99%) . There is no evidence of bioaccumulation following repeated dosing .
Result of Action
The result of Bicyclopyrone’s action is the destruction of chlorophyll in plants, leading to the cessation of photosynthesis . This results in the plant’s inability to produce the energy it needs to grow, leading to the plant’s death .
Action Environment
Bicyclopyrone is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems . Environmental factors such as soil type, rainfall, temperature, and pH can influence the compound’s action, efficacy, and stability . For instance, heavy rainfall can wash the herbicide into water bodies, affecting its efficacy on targeted weeds and potentially impacting non-target aquatic organisms .
Safety and Hazards
Future Directions
The future research directions for this compound could be numerous, depending on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic building block or a catalyst .
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(15-7-10-20(22-13-15)25-19-3-1-2-4-19)23-17-8-9-18(23)12-16(11-17)14-5-6-14/h7,10,13,17-19H,1-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHSLRXRRBLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3C4CCC3CC(=C5CC5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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